molecular formula C7H8FNO2S B1586511 4-fluoro-N-methylbenzenesulfonamide CAS No. 433-14-7

4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B1586511
CAS No.: 433-14-7
M. Wt: 189.21 g/mol
InChI Key: RDRBNXNITJCMPV-UHFFFAOYSA-N
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Description

4-Fluoro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8FNO2S It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the para position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+MethylamineThis compound+HCl\text{4-Fluorobenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzenesulfonyl chloride+Methylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

4-Fluoro-N-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes that recognize the sulfonamide group. The fluorine atom can enhance the binding affinity and specificity of the compound to its target, often through interactions with hydrogen bonds or hydrophobic pockets in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and binding properties.

    N-Methylbenzenesulfonamide: Lacks the fluorine atom, which can influence its chemical stability and interactions with biological targets.

    4-Chloro-N-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Uniqueness

4-Fluoro-N-methylbenzenesulfonamide is unique due to the presence of both the fluorine atom and the methyl group. The fluorine atom can enhance the compound’s stability and binding affinity, while the methyl group can influence its solubility and reactivity. These combined features make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

4-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBNXNITJCMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368677
Record name 4-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-14-7
Record name 4-fluoro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 125 ml of methylamine (0.25 molar) in tetrahydrofuran and 13.9 ml (0.10 mol) of triethylamine was chilled in an ice bath. To this chilled solution was added dropwise 19.4 g (0.10 mol) of 4-fluorobenzenesulfonyl chloride in 150 ml of CH2Cl2 was added and the mixture refluxed for 2 hours and then stirred overnight at room temperature. The mixture was with CH2Cl2, washed with H2O, 2N citric acid, brine and dried (Na2SO4). The solution was filtered through a pad of hydrous magnesium silicate and the filtrate concentrated to dryness under vacuum to give 18.0 g of white solid, mp 67-70° C.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzenesulfonyl chloride (III, Aldrich, 3.12 g), methylamine hydrochloride (1.17 g), triethylamine (4.8 ml) and THF (25 ml) are stirred at 20°-25° for five days. The mixture is then partitioned between dichloromethane, aqueous sodium bicarbonate, and saline. The organic phases are dried over magnesium sulfate and concentrated. The resulting solid is crystallized from dichloromethane/hexane and then recrystallized from methanol/dichloromethane to give N-methyl-4-fluorobenzenesulfonamide, NMR 2.67, 4.55, 7.21, 7.89 δ.
Name
4-fluorobenzenesulfonyl chloride
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A round bottom flask was charged with methylamine solution 40% (0.88 ml, 26 mmol) in ethanol (10 ml, 171 mmol). The mixture was chilled to 0° C. in an ice bath, with stirring under inert atmosphere. Then 4-fluorobenzenesulfonyl chloride (1.00 g, 5.1 mmol) was added into the mixture. The resulting mixture was allowed to stir at 0° C., while under inert atmosphere for 30 minutes. The progress of the reaction was monitored by LC/MS, which showed mostly desired product peak. The mixture was diluted with DCM and saturated sodium bicarbonate solution, then extracted the organic layer with DCM (3×25 ml). The organics were combined, dried over sodium sulfate, filtered and concentrated in vacuo. This gave 4-fluoro-N-methylbenzenesulfonamide (0.918 g, 94% yield) as an off-white crystalline solid. MS (ESI pos. ion) m/z: 190 (MH+). Calc'd exact mass for C7H8FNO2S: 189. 1H NMR (400 MHz, chloroform-d): 2.64-2.71 (m, 3H), 4.63 (s, 1H), 7.18-7.28 (m, 2H), 7.88-7.93 (m, 2H).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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